2-({[3-(3-Chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-ethyl-4-pyrimidinol
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Description
2-({[3-(3-Chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-ethyl-4-pyrimidinol is a useful research compound. Its molecular formula is C15H12ClFN4O2S and its molecular weight is 366.8. The purity is usually 95%.
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Scientific Research Applications
Material Science Applications
High-Performance Polymers
Transparent aromatic polyimides synthesized from thiophenyl-substituted benzidines, including derivatives similar to the specified chemical structure, have been reported to exhibit high refractive indices and small birefringences along with good thermomechanical stabilities. These materials are suitable for advanced optical applications due to their transparency and colorlessness in the visible region, underscoring their potential in electronics and photonics (Tapaswi et al., 2015).
Pharmacological Applications
Antibacterial and Anticonvulsant Properties
New series of oxadiazole derivatives bearing the 3-chloro-2-fluorophenyl moiety, structurally related to the specified compound, have shown significant in vivo anti-convulsant and anti-inflammatory activities. These compounds have been supported by in silico molecular docking studies, indicating their potential as cyclooxygenase-2 and voltage-gated sodium channel inhibitors (Bhat et al., 2016).
Anti-Helicobacter pylori Agents
Compounds derived from a similar structural scaffold have demonstrated potent and selective activities against the gastric pathogen Helicobacter pylori. These findings suggest potential applications in developing new treatments for H. pylori infections, which are a common cause of peptic ulcers (Carcanague et al., 2002).
Chemical Synthesis and Characterization
Heterocyclic Compounds as Antibacterial Agents
The synthesis of heterocyclic compounds containing a sulfonamido moiety, potentially including structures related to the specified chemical, has been explored for their suitability as antibacterial agents. These compounds exhibited significant antibacterial activity, highlighting their importance in the development of new antibiotics (Azab et al., 2013).
Antifolate Inhibitors of Thymidylate Synthase
Novel pyrrolo[2,3-d]pyrimidines, which could include analogs of the specified compound, have been synthesized as potential inhibitors of thymidylate synthase. These compounds hold promise as antitumor and/or antibacterial agents, demonstrating the broad applicability of this chemical scaffold in medicinal chemistry (Gangjee et al., 1996).
Properties
IUPAC Name |
2-[[3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-4-ethyl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFN4O2S/c1-2-9-6-12(22)19-15(18-9)24-7-13-20-14(21-23-13)8-3-4-11(17)10(16)5-8/h3-6H,2,7H2,1H3,(H,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSKQJRIVJRRDOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)NC(=N1)SCC2=NC(=NO2)C3=CC(=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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